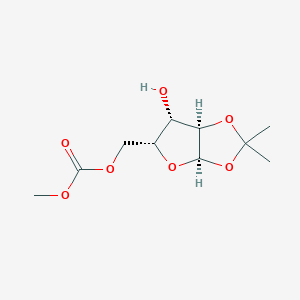
1,2,3,4,7-ペンタクロロジベンゾ-P-ジオキシン
概要
説明
1,2,3,4,7-Pentachlorodibenzo-P-dioxin (PCDD) is a toxic compound that is a by-product of industrial processes, such as the production of pesticides and herbicides. PCDDs are highly persistent in the environment and can accumulate in the food chain. They are known to cause a variety of adverse health effects in humans and animals, including cancer and reproductive disorders.
科学的研究の応用
環境毒性学
水生生態系への影響評価: 研究により、PCDDの入力経路は水生生態系におけるその分布に大きく影響することが示されています . 天然環境を模倣するように設計された小型池生態系である水生メソコスムを用いた研究では、PCDDの導入方法(堆積物粒子に吸着しているか、表面に噴霧されているか)によって、水柱からのクリアランス速度と底質中の濃度に違いが見られることが明らかになっています。この研究は、PCDDの環境運命を理解し、水生生物に対する潜在的な影響を評価するために不可欠です。
バイオレメディエーション
好気性細菌による分解: PCDDは、その持続性と生分解に対する抵抗性で知られています。 しかし、好気性細菌による変換と生分解は、これらの化合物を環境から除去するための有望なアプローチです . 研究では、側方および角状ジオキシゲナーゼ経路を通じてPCDDを分解できる多様な細菌が特定されています。この適用は、ダイオキシン汚染土壌や産業廃棄物サイトのバイオレメディエーションに特に関連しています。
化学的運命モデリング
ファジシティに基づく水生運命モデル: 水系におけるPCDDの運命は、ファジシティに基づくモデルを使用して予測できます。 これらのモデルは、堆積、揮発、表面マイクロレイヤーにおける光分解などのさまざまなプロセスを考慮しています . このようなモデルは、環境科学者や政策立案者が自然水域におけるPCDDの長期的挙動を予測するために不可欠です。
生態毒性学
堆積物相互作用研究: PCDDと堆積物の相互作用は、生態学的リスク評価において重要な要素です。 研究では、堆積物中のPCDD濃度は、生態系への侵入方法に基づいて大きく変化することが示されています . これらの相互作用を理解することは、底生生物やより広範な生態系コミュニティに対するPCDDの潜在的なリスクを評価するのに役立ちます。
公衆衛生
発がん性および変異原性分析: PCDDは、その顕著な毒性、発がん性、変異原性のために、持続性有機汚染物質の「ダーティー・ダズン」に分類されています . PCDDの健康への影響に関する研究は、公衆衛生を保護するための安全ガイドラインと暴露限界を策定するために不可欠です。
Safety and Hazards
作用機序
Biochemical Pathways
The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation
Pharmacokinetics
As a persistent organic pollutant (pop), it is likely to have significant bioaccumulation and persistence in the environment
Result of Action
The activation of the CYP1A1 gene by 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can lead to the biochemical and toxic effects of halogenated aromatic hydrocarbons
Action Environment
1,2,3,4,7-Pentachlorodibenzo-P-dioxin is a type of chlorinated dibenzo-p-dioxin (CDD), a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They occur as by-products from various industrial processes and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s persistence in the environment can lead to long-term exposure and potential bioaccumulation .
生化学分析
Biochemical Properties
1,2,3,4,7-Pentachlorodibenzo-P-dioxin interacts with several enzymes and proteins. For instance, it induces the expression of the genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 . It also interacts with the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes .
Cellular Effects
1,2,3,4,7-Pentachlorodibenzo-P-dioxin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4,7-Pentachlorodibenzo-P-dioxin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates .
Dosage Effects in Animal Models
1,2,3,4,7-Pentachlorodibenzo-P-dioxin is toxic to female Han/Wistar rats with an LD50 value between 20 and 60 µg/kg, but is not toxic to female Long-Evans rats (LD50 = >1,620 µg/kg) . This indicates that the effects of the product vary with different dosages in animal models.
Metabolic Pathways
It is known that it interacts with several enzymes and cofactors .
特性
IUPAC Name |
1,2,3,4,7-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGAZFESPEMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074041 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39227-61-7 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How significant is biodegradation in the breakdown of P5CDD in soil environments?
A2: Research suggests that biodegradation plays a limited role in the dissipation of P5CDD from soil. [] A field study using 14C-labelled P5CDD in Canadian prairie soil showed that only a small fraction of the applied P5CDD was converted to extractable degradation products. [] This suggests that other processes, such as volatilization and irreversible binding to soil components, are likely more significant in the overall loss of P5CDD from soil.
Q2: Can sunlight contribute to the degradation of P5CDD in natural water bodies?
A3: Yes, sunlight can degrade P5CDD in natural waters through a process called sensitized photolysis. [] Research has demonstrated that the photolysis rates of P5CDD in natural water under sunlight are significantly higher than those observed in distilled water-acetonitrile solutions, indicating the involvement of indirect photolytic mechanisms. [] This suggests that natural water constituents, such as dissolved organic matter, play a crucial role in facilitating the photodegradation of P5CDD.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















